N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide

Lipophilicity Physicochemical profiling Membrane permeability

N-(4-Bromophenyl)-4-(2-methylphenoxy)butanamide (CAS 385373-45-5) is a synthetic small-molecule butanamide derivative with molecular formula C₁₇H₁₈BrNO₂ and a molecular weight of 348.24 g·mol⁻¹. It belongs to the N-aryl-4-phenoxybutanamide class, characterized by a 4-bromophenyl group linked via an amide bond to a 4-(2-methylphenoxy)butanoyl moiety.

Molecular Formula C17H18BrNO2
Molecular Weight 348.24
CAS No. 385373-45-5
Cat. No. B2660885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-4-(2-methylphenoxy)butanamide
CAS385373-45-5
Molecular FormulaC17H18BrNO2
Molecular Weight348.24
Structural Identifiers
SMILESCC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C17H18BrNO2/c1-13-5-2-3-6-16(13)21-12-4-7-17(20)19-15-10-8-14(18)9-11-15/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,20)
InChIKeyHFFMSXLUCQPBIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-4-(2-methylphenoxy)butanamide (CAS 385373-45-5): Structural Identity, Physicochemical Profile, and Compound Class


N-(4-Bromophenyl)-4-(2-methylphenoxy)butanamide (CAS 385373-45-5) is a synthetic small-molecule butanamide derivative with molecular formula C₁₇H₁₈BrNO₂ and a molecular weight of 348.24 g·mol⁻¹ [1]. It belongs to the N-aryl-4-phenoxybutanamide class, characterized by a 4-bromophenyl group linked via an amide bond to a 4-(2-methylphenoxy)butanoyl moiety. The compound contains two aromatic rings—a 4-bromophenyl ring on the amide nitrogen and a 2-methyl-substituted phenoxy ring on the butanamide terminus—separated by a four-carbon linear alkyl linker that includes the amide carbonyl [2]. This compound is catalogued in multiple chemical libraries, including the ZINC database (ZINC000002654307), and is primarily utilized as a research tool in exploratory medicinal chemistry and chemical biology screening campaigns [2].

Why N-(4-Bromophenyl)-4-(2-methylphenoxy)butanamide Cannot Be Generically Substituted: Structural Determinants of Target Engagement


Within the N-aryl-4-phenoxybutanamide series, even subtle structural modifications produce divergent biological profiles that preclude casual analog substitution. The 2-methyl group on the phenoxy ring is not a passive spectator; it introduces a steric and electronic perturbation that alters both the conformational preference of the butanamide linker and the electron density of the ether oxygen [1]. The 4-bromine atom on the anilide ring contributes orthogonal differentiation: it serves as a halogen-bond donor capable of engaging backbone carbonyls or π-systems in target binding pockets—an interaction geometrically and energetically distinct from the weaker halogen bonding of chlorine or the absence of halogen in unsubstituted phenyl analogs [2]. Published structure-activity relationship (SAR) studies on 4-phenoxybutanoic acid derivatives targeting the endothelin ETA receptor have demonstrated that moving or removing a single methyl or halogen substituent can shift binding affinity by greater than 100-fold [3]. Consequently, procurement specifications must confirm the exact CAS 385373-45-5 identity; substitution with the des-methyl analog N-(4-bromophenyl)-4-phenoxybutanamide (CHEMBL1892800, reported IC₅₀ ≈ 28 μM) [4] or the regioisomer N-(2-bromo-4-methylphenyl)-4-phenoxybutanamide (CAS 303032-96-4) [5] will produce a fundamentally different molecule with non-interchangeable biological performance.

N-(4-Bromophenyl)-4-(2-methylphenoxy)butanamide Quantitative Differentiation Evidence: Comparator-Based Analysis for Procurement Decisions


Lipophilicity (logP) Differentiation of the 2-Methyl Substituent Versus the Des-Methyl Analog

The 2-methyl group on the phenoxy ring of CAS 385373-45-5 introduces a measurable increase in lipophilicity relative to the des-methyl analog N-(4-bromophenyl)-4-phenoxybutanamide (CHEMBL1892800). Based on calculated partition coefficients for the compound class, the addition of a methyl group to the ortho position of the phenoxy ring increases the computed logP by approximately 0.4–0.6 log units, shifting the compound from the lower end of CNS-permeant chemical space into a more balanced permeability profile [1]. This difference has practical implications for membrane partitioning, plasma protein binding, and off-target promiscuity risk—three parameters that directly influence screening hit progression rates [1][2].

Lipophilicity Physicochemical profiling Membrane permeability

Halogen-Bonding Capacity of the 4-Bromophenyl Group: Differentiation from Fluoro and Unsubstituted Analogs

The 4-bromine substituent on the anilide ring of CAS 385373-45-5 enables sigma-hole halogen bonding that is geometrically and energetically distinct from the interactions available to the 4-fluoro analog N-(4-fluorophenyl)-4-(2-methylphenoxy)butanamide or the unsubstituted phenyl analog 4-(2-methylphenoxy)-N-phenylbutanamide [1]. Systematic analysis of the Protein Data Bank (PDB) shows that aryl bromides participate in halogen bonds with protein backbone carbonyl oxygens at interaction distances of 2.8–3.3 Å and angles of 160–180°, with interaction energies of −2 to −5 kcal·mol⁻¹ [1]. Aryl fluorides, by contrast, rarely form analogous halogen bonds due to the low polarizability of fluorine; their interactions with proteins are dominated by weaker van der Waals contacts or orthogonal multipolar interactions [1][2]. In the context of 4-bromophenyl-containing enzyme inhibitors, this halogen bond can contribute a 10- to 100-fold enhancement in binding affinity when the bromine engages a suitable backbone carbonyl acceptor in the target binding site [2].

Halogen bonding Molecular recognition Structure-based design

Regioisomeric Specificity: Differentiation of the 4-Bromophenyl, 2-Methylphenoxy Substitution Pattern from the Commercially Available Regioisomer

CAS 385373-45-5 is a constitutional regioisomer of the Sigma-Aldrich-catalogued compound N-(2-bromo-4-methylphenyl)-4-phenoxybutanamide (CAS 303032-96-4, product R109304) [1]. Despite sharing the identical molecular formula (C₁₇H₁₈BrNO₂) and molecular weight (348.24 g·mol⁻¹), these two compounds differ in the positional arrangement of the bromine and methyl substituents: CAS 385373-45-5 places bromine at the para position of the anilide ring and methyl at the ortho position of the phenoxy ring, whereas CAS 303032-96-4 places bromine at the ortho position of the anilide ring and methyl at the para position of the same ring, with no substituent on the phenoxy moiety. This positional swap profoundly alters the three-dimensional electrostatic surface, the conformational ensemble accessible to the butanamide linker, and the pharmacophoric point arrangement presented to a target binding site. Published SAR on 4-phenoxybutanamide-based endothelin ETA receptor antagonists demonstrates that moving a single substituent from the para to the ortho position can reduce binding affinity by over 100-fold [2].

Regioisomer selectivity Target engagement specificity Chemical sourcing

Cytotoxicity Screening Data: Reported Micromolar Activity Against Cancer Cell Lines Versus Inactive Close Analogs

Preliminary cytotoxicity screening of phenoxybutanamide derivatives has identified that compounds bearing the 4-bromophenyl substitution pattern exhibit measurable antiproliferative activity, whereas structurally analogous compounds with alternative halogen or substituent placement are substantially less active or inactive [1]. Specifically, the des-methyl analog N-(4-bromophenyl)-4-phenoxybutanamide (CHEMBL1892800) has been reported with an IC₅₀ of approximately 28 μM in a cellular assay [1][2]. Within the broader N-aryl-4-phenoxybutanamide class, the combination of a 4-bromophenyl group on the amide nitrogen and a 2-alkyl-substituted phenoxy ether has been associated with enhanced cytotoxicity relative to unsubstituted, 4-fluoro, or 4-chloro congeners, though quantitative head-to-head data for CAS 385373-45-5 itself have not been published in the peer-reviewed literature as of the search date [1]. The mechanism has been proposed to involve caspase-pathway activation and apoptosis induction, based on mechanistic studies of structurally related compounds [1].

Anticancer screening Cytotoxicity profiling Structure-activity relationships

Class-Level Evidence: Phenoxybutanamide Scaffold Engagement of Bromodomain-Containing Protein 4 (BRD4)

The 4-phenoxybutanamide chemotype has demonstrated engagement of the BRD4 bromodomain, an epigenetic reader protein implicated in oncology and inflammatory disease, as evidenced by high-resolution co-crystal structures in the Protein Data Bank (PDB entries 4HXM, 4QB3) and quantitative binding data in the BindingDB database [1][2]. Although binding data for CAS 385373-45-5 itself are not currently available in BindingDB, structurally related phenoxybutanamide derivatives have shown BRD4 BD1 binding with dissociation constants (Kd) ranging from low nanomolar to low micromolar depending on the specific substitution pattern [2]. PDB entry 4HXM reveals that the phenoxybutanamide scaffold binds in the acetyl-lysine recognition pocket of BRD4 BD1, with the phenoxy group occupying a hydrophobic sub-pocket that can accommodate ortho-substituted aryl ethers [1]. The 2-methyl substituent present in CAS 385373-45-5 is sterically tolerated in this sub-pocket and may enhance van der Waals contacts relative to the unsubstituted phenyl analog [1]. The 4-bromophenyl group of CAS 385373-45-5 projects toward a solvent-exposed region where halogen bonding to structured water molecules or proximal residues is possible [1][3].

Epigenetic targets Bromodomain inhibition BRD4

Quorum Sensing and Biofilm Inhibition: Class-Level Evidence for the 4-Bromophenyl-Butanamide Pharmacophore

The 4-bromophenyl-butanamide motif has been validated as a pharmacophore for quorum sensing (QS) inhibition in Pseudomonas aeruginosa. A closely related compound, 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl)butanamide, demonstrated robust suppression of biofilm formation and virulence factor production without inhibiting bacterial growth, acting through downregulation of QS-related gene expression [1]. Molecular docking studies from this work revealed that the 4-bromophenyl group engages a hydrophobic pocket in the LasR transcriptional regulator, while the butanamide linker positions the terminal moiety for additional binding contacts [1]. CAS 385373-45-5 shares the 4-bromophenyl-butanamide substructure and may present analogous QS-inhibitory properties, though direct experimental confirmation is lacking. In a separate screen, the phenoxybutanamide derivative YXL-13 (4-(4-bromophenoxy)-N-(2-oxo-3-oxazolidinyl)butanamide) inhibited P. aeruginosa PAO1 with an IC₅₀ of 3.686 μM, further supporting the anti-virulence potential of brominated phenoxybutanamides .

Quorum sensing inhibition Biofilm disruption Anti-virulence Pseudomonas aeruginosa

N-(4-Bromophenyl)-4-(2-methylphenoxy)butanamide: Evidence-Backed Research and Industrial Application Scenarios


Bromodomain-Focused Screening Library Enrichment for Epigenetic Drug Discovery

Based on the demonstrated engagement of the 4-phenoxybutanamide scaffold with the BRD4 bromodomain acetyl-lysine binding pocket (PDB 4HXM) [1], CAS 385373-45-5 is a structurally appropriate candidate for inclusion in bromodomain-focused screening libraries. Its 2-methylphenoxy group is sterically compatible with the hydrophobic sub-pocket adjacent to the acetyl-lysine recognition site, and the 4-bromophenyl moiety may contribute additional binding energy through halogen bonding with solvent-exposed regions of the domain [1]. Procurement for this application should be accompanied by BROMOscan or AlphaScreen profiling against BRD4 BD1 and BD2 to generate the quantitative affinity data currently missing from the public domain.

Structure-Activity Relationship (SAR) Expansion of the 4-Phenoxybutanamide Chemotype for Endothelin Receptor or Related GPCR Targets

Published SAR on 4-phenoxybutanoic acid derivatives targeting the endothelin ETA receptor established that aryl substitution patterns dramatically modulate binding affinity, with para-bromo substitution being a key determinant of potency [2]. CAS 385373-45-5 represents a scaffold-hopping opportunity from the acid to the amide series, with the 2-methylphenoxy motif offering an underexplored vector for modulating receptor subtype selectivity. Its procurement as a synthetic intermediate or screening compound enables systematic exploration of the N-aryl substitution space in this pharmacophore class, for which commercial availability of regioisomeric comparators (e.g., CAS 303032-96-4 from Sigma-Aldrich) facilitates direct head-to-head SAR studies [3].

Anti-Virulence Screening Against Quorum Sensing-Dependent Gram-Negative Pathogens

The 4-bromophenyl-butanamide substructure in CAS 385373-45-5 is shared with validated quorum sensing inhibitors that suppress biofilm formation and virulence factor production in Pseudomonas aeruginosa without exerting bactericidal pressure [4]. This compound is suitable for inclusion in anti-virulence screening cascades targeting LasR- and RhlR-dependent QS circuits, where the 2-methylphenoxy terminus may confer differential selectivity relative to the published QS inhibitor 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl)butanamide [4]. The absence of growth-inhibitory activity in related 4-bromophenyl-butanamide QS inhibitors reduces the likelihood of resistance development, making this chemotype particularly attractive for chronic infection models.

Physicochemical Reference Standard for logP-Dependent Permeability Profiling in the Butanamide Series

The estimated logP of CAS 385373-45-5 (≈3.8–4.2) positions it at a critical threshold in drug-like chemical space where membrane permeability and metabolic stability are balanced [5]. Compared to its des-methyl analog (estimated logP ≈ 3.3–3.6), the target compound's increased lipophilicity makes it a useful comparator for studying the impact of a single methyl group on parallel artificial membrane permeability assay (PAMPA) results, Caco-2 permeability, and microsomal metabolic stability within a congeneric series [5]. Procurement of both CAS 385373-45-5 and CHEMBL1892800 enables a matched-pair analysis to quantify the contribution of the 2-methyl substituent to ADME properties.

Quote Request

Request a Quote for N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.